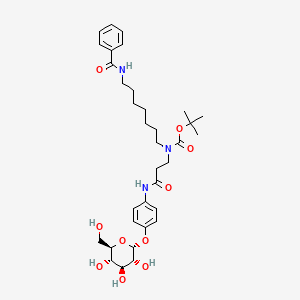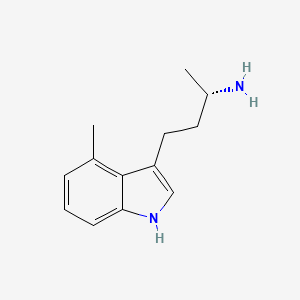
(2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine is a chiral compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methyl group at the 4-position and an amine group at the 2-position of the butane chain. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylindole.
Alkylation: The 4-methylindole undergoes alkylation with a suitable butane derivative to introduce the butane chain.
Chiral Resolution: The resulting product is subjected to chiral resolution to obtain the (2S)-enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Alkylation: Utilizing large-scale reactors for the alkylation step to ensure high yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to efficiently separate the desired enantiomer.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring or the amine group.
Reduction: Reduction reactions may target the indole ring or the butane chain.
Substitution: Substitution reactions can occur at the methyl group or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products:
Oxidation Products: Oxidation may yield compounds with hydroxyl or carbonyl groups.
Reduction Products: Reduction can produce compounds with reduced indole rings or amine groups.
Substitution Products: Substitution reactions result in derivatives with different functional groups replacing the original ones.
科学的研究の応用
(2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.
類似化合物との比較
(2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine vs. (2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine: The (2S)-enantiomer may exhibit different biological activities compared to the (2R)-enantiomer.
This compound vs. 4-(4-Methyl-1H-indol-3-yl)butan-2-amine: The presence of the chiral center in the (2S)-enantiomer can lead to unique interactions with biological targets.
Uniqueness: The unique structural features of this compound, particularly its chiral center and indole ring, contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.30 g/mol |
IUPAC名 |
(2S)-4-(4-methyl-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-9-4-3-5-12-13(9)11(8-15-12)7-6-10(2)14/h3-5,8,10,15H,6-7,14H2,1-2H3/t10-/m0/s1 |
InChIキー |
COHFDVMBGGWFFR-JTQLQIEISA-N |
異性体SMILES |
CC1=C2C(=CC=C1)NC=C2CC[C@H](C)N |
正規SMILES |
CC1=C2C(=CC=C1)NC=C2CCC(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



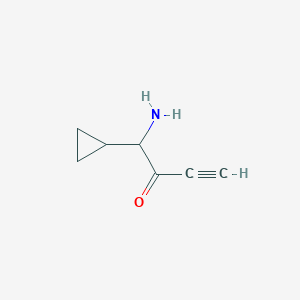



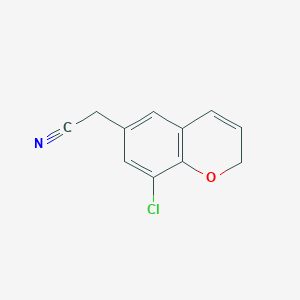
![tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate](/img/structure/B13170247.png)
![1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13170250.png)
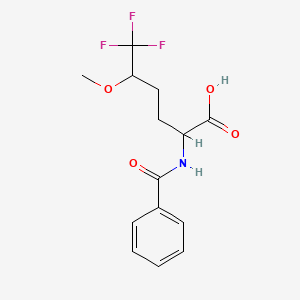
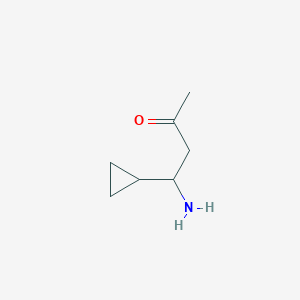
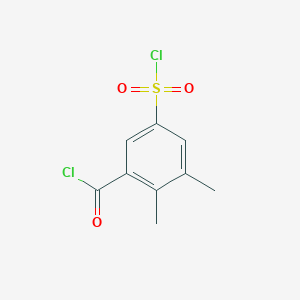

![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
